N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-2-12-6-8-13(9-7-12)10-16(23)20-18-22-21-17(24-18)14-4-3-5-15(19)11-14/h3-9,11H,2,10H2,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQHPURKQFQPJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the reaction of the oxadiazole intermediate with a chlorinated aromatic compound, often using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.
Attachment of the ethylphenyl group: The final step involves the acylation of the oxadiazole intermediate with an ethyl-substituted aromatic acyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives .
Scientific Research Applications
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Inhibiting or activating their functions, leading to downstream biological effects.
Interfering with cellular processes: Such as DNA replication, protein synthesis, or cell signaling pathways.
Inducing oxidative stress: Leading to cell damage or death in targeted cells.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs and their biological activities are summarized below:
Key Observations
Anticancer Activity
- Compound 8 and 9 () exhibit strong anticancer effects against lung adenocarcinoma (A549) and glioma (C6) cells, comparable to cisplatin, via MMP-9 inhibition . Their benzodioxol and tetrahydronaphthalen substituents enhance hydrophobic interactions with enzyme active sites.
- Compound 2c () incorporates a dimethoxyphenyl group, which improves binding affinity to MMP-9 through hydrogen bonding and π-π stacking .
Antimicrobial Activity
- Compound 6f () with a 4-chlorophenyl oxadiazole and 4-methylphenyl acetamide shows broad-spectrum antimicrobial activity with low toxicity .
- Compound 2a () highlights the role of benzofuran substituents in enhancing antimicrobial potency, suggesting that the target compound’s 3-chlorophenyl group may similarly improve activity through halogen-mediated interactions .
Enzyme Inhibition
- Compound 8 and 9 () inhibit MMP-9, a protease linked to tumor metastasis . The target compound’s 4-ethylphenyl group could increase lipophilicity, improving membrane permeability for enzyme targeting.
- Derivatives in (e.g., 8t , 8u ) demonstrate α-glucosidase and BChE inhibition, suggesting that acetamide substituents (e.g., ethylphenyl) modulate selectivity between enzyme targets .
Cytotoxicity and Toxicity
- Compound 7d (), a thiadiazole analog, shows high cytotoxicity (IC₅₀ = 1.8 µM) against Caco-2 cells . Oxadiazole derivatives generally exhibit lower toxicity, as seen in .
- The 4-ethylphenyl group in the target compound may balance lipophilicity and solubility, reducing off-target effects compared to fluoro-phenoxy substituents ().
Biological Activity
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
- Molecular Formula : C16H16ClN3O2
- Molecular Weight : 319.77 g/mol
- CAS Number : 952864-90-3
Antimicrobial Activity
Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. A study evaluated several oxadiazole compounds against various bacterial strains, revealing that this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| This compound | Escherichia coli | 64 |
These results indicate that the compound possesses notable antibacterial activity, particularly against Staphylococcus aureus.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. A study conducted using the MTT assay demonstrated that the compound exhibited cytotoxic effects on human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer).
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15.7 |
| HeLa | 12.3 |
This data suggests that the compound could serve as a lead for developing new anticancer agents due to its ability to induce cell death in cancer cells.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has shown promise in anti-inflammatory assays. In a study evaluating the anti-inflammatory effects using a carrageenan-induced paw edema model in rats, the compound significantly reduced inflammation compared to the control group.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| This compound | 54 |
These findings indicate that the compound may exert its effects through inhibition of pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Oxadiazole Ring : Essential for antimicrobial and anticancer activities.
- Chlorophenyl Substituent : Enhances lipophilicity and biological interaction.
- Ethyl Phenyl Group : Contributes to increased potency against cancer cells.
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with oxadiazole derivatives showed a significant improvement in recovery rates compared to standard antibiotics.
- Case Study on Cancer Treatment : A pilot study assessed the use of oxadiazole compounds in combination with traditional chemotherapy agents in patients with resistant cancers. The results indicated enhanced efficacy and reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
